molecular formula C22H30ClNO3 B012329 Mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride CAS No. 101710-89-8

Mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride

Cat. No. B012329
M. Wt: 391.9 g/mol
InChI Key: VYRIXWGSYXASMV-UWRQUICRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is derived from mandelic acid, which is a naturally occurring compound found in almonds and other fruits. The hydrochloride salt of this compound is a white crystalline powder that is soluble in water and has a melting point of 179-180°C. In

Mechanism Of Action

The exact mechanism of action of mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.

Biochemical And Physiological Effects

Mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as GABA and serotonin. It has also been shown to decrease the levels of certain inflammatory cytokines. Additionally, it has been shown to have antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride in lab experiments is its ability to modulate the activity of neurotransmitters and enzymes involved in the inflammatory response. This makes it a potentially valuable tool for studying the mechanisms underlying neurological disorders and inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are a number of potential future directions for research on mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride. One area of research could be the development of new synthetic methods for producing this compound. Another area of research could be the exploration of its potential therapeutic applications in the treatment of neurological disorders and inflammatory diseases. Additionally, further research could be conducted to better understand its mechanism of action and potential side effects. Overall, the potential applications of mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride make it an exciting area of research with many possibilities for future exploration.

Synthesis Methods

Mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride can be synthesized through a multistep process involving the reaction of mandelic acid with various reagents. The synthesis process involves the use of protecting groups to prevent unwanted reactions and the use of various solvents and catalysts to facilitate the reaction. The final step involves the conversion of the intermediate product to the hydrochloride salt form.

Scientific Research Applications

Mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, it has been shown to have antibacterial and antifungal properties.

properties

CAS RN

101710-89-8

Product Name

Mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride

Molecular Formula

C22H30ClNO3

Molecular Weight

391.9 g/mol

IUPAC Name

[(2E)-2-(1-azoniabicyclo[2.2.2]octan-3-ylidene)ethyl] 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride

InChI

InChI=1S/C22H29NO3.ClH/c24-21(26-15-12-18-16-23-13-10-17(18)11-14-23)22(25,20-8-4-5-9-20)19-6-2-1-3-7-19;/h1-3,6-7,12,17,20,25H,4-5,8-11,13-16H2;1H/b18-12-;

InChI Key

VYRIXWGSYXASMV-UWRQUICRSA-N

Isomeric SMILES

C1CCC(C1)C(C2=CC=CC=C2)(C(=O)OC/C=C\3/C[NH+]4CCC3CC4)O.[Cl-]

SMILES

C1CCC(C1)C(C2=CC=CC=C2)(C(=O)OCC=C3C[NH+]4CCC3CC4)O.[Cl-]

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)(C(=O)OCC=C3C[NH+]4CCC3CC4)O.[Cl-]

synonyms

[(2E)-2-(1-azoniabicyclo[2.2.2]oct-3-ylidene)ethyl] 2-cyclopentyl-2-hy droxy-2-phenyl-acetate chloride

Origin of Product

United States

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